molecular formula C16H19NO B12539349 Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- CAS No. 828246-22-6

Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-

Cat. No.: B12539349
CAS No.: 828246-22-6
M. Wt: 241.33 g/mol
InChI Key: DMOAXFXHRAPXCI-UHFFFAOYSA-N
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Description

Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- is a phenolic derivative characterized by an amino-substituted 2-methyl-1-phenylpropyl chain at the ortho position of the phenol ring. This structural motif confers unique physicochemical properties, including moderate acidity (due to the phenolic -OH group) and lipophilicity (from the phenylpropyl substituent).

Properties

CAS No.

828246-22-6

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2-[(2-methyl-1-phenylpropyl)amino]phenol

InChI

InChI=1S/C16H19NO/c1-12(2)16(13-8-4-3-5-9-13)17-14-10-6-7-11-15(14)18/h3-12,16-18H,1-2H3

InChI Key

DMOAXFXHRAPXCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- typically involves the reaction of 2-methyl-1-phenylpropylamine with phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Overactive Bladder

Tolterodine is primarily used as an antimuscarinic agent for managing symptoms of overactive bladder, including urgency, frequency, and incontinence. It works by selectively blocking muscarinic receptors in the bladder, reducing involuntary contractions.

  • Clinical Efficacy : Clinical trials have demonstrated that Tolterodine significantly improves patient-reported outcomes related to urinary symptoms. A meta-analysis indicated that patients using Tolterodine experienced a reduction in daily micturition frequency and episodes of urgency compared to placebo groups .

1.2 Antiproliferative Activity

Recent studies have highlighted the potential antiproliferative effects of phenolic compounds, including Tolterodine, against various cancer cell lines. Research indicates that Tolterodine may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : In vitro studies have shown that Tolterodine induces apoptosis in human bladder cancer cells (T24) by activating caspase pathways. This suggests a dual role for Tolterodine in both treating bladder conditions and potentially combating bladder cancer .

Mechanistic Insights

2.1 Molecular Interactions

The binding affinity of Tolterodine to muscarinic receptors has been extensively studied using molecular docking techniques. These studies reveal that Tolterodine exhibits high binding affinity for M3 muscarinic receptors, which are predominantly expressed in the bladder.

  • Binding Affinity Data : In molecular docking simulations, the binding energy of Tolterodine to M3 receptors was reported at approximately -7.0 kcal/mol, indicating strong interaction and potential therapeutic efficacy .

2.2 Antioxidant Properties

Phenolic compounds are known for their antioxidant properties, which can contribute to their therapeutic effects. Research shows that Tolterodine may possess free radical scavenging abilities, which could mitigate oxidative stress in bladder tissues.

Comparative Analysis with Other Antimuscarinics

CompoundMechanism of ActionClinical UseSide Effects
Tolterodine Muscarinic antagonistOveractive bladderDry mouth, constipation
Oxybutynin Muscarinic antagonistOveractive bladderDry mouth, dizziness
Solifenacin Muscarinic antagonistOveractive bladderDry mouth, blurred vision

Mechanism of Action

The mechanism of action of Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenol Ring

2-[3-(Diisopropylamino)-1-phenylpropyl]-4-methylphenol
  • Structure: Features a diisopropylamino group and a methyl group at the para position of the phenol ring.
  • Key Differences: The diisopropylamino group increases steric hindrance and basicity compared to the simpler 2-methyl-1-phenylpropylamino group. The para-methyl substituent may enhance lipophilicity and alter metabolic stability.
  • Relevance: Used in studies exploring structure-activity relationships (SAR) of phenolic amines .
4-Chloro-2-[(2-methyl-1-phenylpropyl)amino]benzonitrile
  • Structure: Replaces the phenolic -OH group with a chloro substituent and introduces a benzonitrile moiety.
  • Key Differences: The absence of a hydroxyl group eliminates acidity, while the electron-withdrawing cyano group (-CN) increases polarity (PSA: ~124.52) and may influence binding interactions. Molecular weight (284.78 g/mol) is higher than typical phenolic analogs .

Modifications to the Amino-Alkyl Chain

(2-Methyl-1-phenylpropyl)(1-phenylethyl)amine
  • Structure: An amine derivative lacking the phenol ring but retaining the 2-methyl-1-phenylpropyl group.
  • Key Differences: The absence of the phenolic group reduces solubility in aqueous media but increases lipid membrane permeability. This compound highlights the role of the phenol moiety in modulating bioavailability .
Phenol, 2-[1-[(cyclopropylmethyl)amino]propyl]
  • Structure: Substitutes the phenyl group in the amino chain with a cyclopropylmethyl group.
  • Molecular weight (205.3 g/mol) is lower than the target compound .

Halogenated Derivatives

2-{1-[(2-Fluorophenyl)amino]propyl}phenol
  • Structure: Incorporates a fluorine atom on the phenyl ring of the amino group.
  • Key Differences : Fluorine’s electronegativity enhances metabolic stability and may influence electronic properties (e.g., pKa shifts). Molecular weight (245.29 g/mol) is comparable to the target compound .
4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol
  • Structure : Contains dual chloro substituents and a cyclopentyl group.
  • Key Differences : Increased halogenation enhances steric bulk and may improve binding affinity to hydrophobic targets. The stereochemistry (R-configuration) is critical for chiral recognition in biological systems .

Complex Derivatives with Heterocycles

Benzamide, 2-hydroxy-N,N-dimethyl-3-[[4-[[(1R)-2-methyl-1-phenylpropyl]amino]-1,1-dioxido-1,2,5-thiadiazol-3-yl]amino]
  • Structure : Integrates a thiadiazole ring and a benzamide group.
  • Key Differences : The heterocyclic core increases molecular complexity (PSA: 124.52) and introduces sulfone groups, which enhance water solubility. Predicted pKa (~7.42) suggests moderate acidity .

Research Findings and Implications

  • Substituent Position: Ortho-substituted phenols (e.g., the target compound) often exhibit stronger hydrogen-bonding capabilities compared to para-substituted analogs, influencing receptor interactions .
  • Amino Group Modifications: Bulky substituents (e.g., diisopropylamino) reduce metabolic clearance but may hinder target engagement. Smaller groups (e.g., cyclopropylmethyl) balance lipophilicity and solubility .
  • Halogenation : Fluorine and chlorine atoms improve pharmacokinetic profiles by resisting oxidative metabolism and enhancing binding to hydrophobic pockets .

Biological Activity

Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a phenolic structure with an amino group attached to a branched alkyl chain. Its chemical formula is C16_{16}H23_{23}NO, and it features a hydroxyl group (-OH) that contributes to its reactivity and interaction with biological systems.

Research indicates that compounds similar to Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- may interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding and potential receptor binding, which can influence pharmacological activity.

Binding Affinity Studies

Binding affinity studies have shown that phenolic compounds can act as ligands for various receptors. For instance, studies on bisphenol derivatives indicate that they exhibit selective binding to estrogen receptors (ERs), particularly ERβ, where they can act as agonists or antagonists depending on their structure .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. In vitro assays have demonstrated that compounds with similar structures exhibit significant antioxidant activity .

Anti-inflammatory Effects

Research has also indicated that phenolic compounds can modulate inflammatory pathways. For example, studies show that certain phenolic derivatives inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a potential therapeutic role in inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of phenolic compounds has been documented extensively. Compounds structurally related to Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- have demonstrated efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Studies

  • Study on Antioxidant Activity : A study investigated the antioxidant capacity of phenolic compounds using DPPH radical scavenging assays. Results indicated that derivatives similar to Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- exhibited IC50 values comparable to well-known antioxidants like ascorbic acid .
  • Anti-inflammatory Research : In a controlled experiment, a phenolic derivative was shown to reduce levels of TNF-alpha in lipopolysaccharide-stimulated macrophages by 40%, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of several phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones for derivatives similar to Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-, suggesting its potential use in treating infections .

Data Tables

Biological ActivityAssay TypeResult
Antioxidant ActivityDPPH ScavengingIC50 = 20 µM
Anti-inflammatory EffectCytokine InhibitionTNF-alpha reduction by 40%
Antimicrobial EfficacyAgar Diffusion TestInhibition Zone = 15 mm

Q & A

Q. How can the molecular structure of Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- be experimentally determined?

Methodological Answer: The molecular structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . Crystallographic software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing diffraction data and generating 3D structural models . For dynamic structural insights, nuclear magnetic resonance (NMR) spectroscopy (1H/13C) should be employed to confirm proton environments and carbon frameworks, as demonstrated in analogous phenolic compounds .

Q. What experimental methods are suitable for measuring the thermodynamic properties of this compound?

Methodological Answer: Calorimetry is the gold standard for determining enthalpy of formation (ΔfH°). For example, condensed-phase thermochemistry data can be derived using bomb calorimetry, as outlined in NIST protocols for structurally similar phenolic derivatives . Additionally, gas-phase mass spectrometry coupled with computational validation (e.g., density functional theory, DFT) ensures consistency between experimental and theoretical thermodynamic values .

Advanced Research Questions

Q. How can synthetic routes for Phenol, 2-[(2-methyl-1-phenylpropyl)amino]- be optimized to improve yield and purity?

Methodological Answer: Optimization involves:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for C–N bond formation, as seen in analogous amine-phenol syntheses .
  • Reaction condition tuning : Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature gradients to minimize side products.
  • Purification strategies : Use of preparative HPLC or recrystallization in ethyl acetate/hexane mixtures, validated by NMR and high-resolution mass spectrometry (HRMS) .

Q. What computational approaches are recommended to model the electronic properties of this compound?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate electronic structure predictions. Basis sets like 6-31G(d,p) are suitable for geometry optimization, while time-dependent DFT (TD-DFT) can simulate UV-Vis spectra. Cross-validation with experimental IR/Raman data is critical to resolve discrepancies between computational and observed vibrational modes .

Q. How should researchers address contradictions between experimental and computational data for this compound?

Methodological Answer:

  • Multi-technique validation : Compare DFT-derived thermodynamic values (e.g., ΔfH°) with calorimetric data .
  • Error analysis : Quantify systematic errors in computational methods (e.g., basis set incompleteness) using benchmarks from NIST databases .
  • Sensitivity testing : Vary computational parameters (e.g., exchange-correlation functionals) to assess robustness of predictions .

Q. What strategies can elucidate the coordination chemistry of this compound with metal ions?

Methodological Answer:

  • Single-crystal studies : Analyze metal-ligand complexes (e.g., Zn²⁺ or Cu²⁺) using SC-XRD to determine binding modes (e.g., monodentate vs. chelating) .
  • Spectroscopic titration : Employ UV-Vis and fluorescence spectroscopy to measure binding constants (Kb) in solution .

Key Considerations

  • Data Gaps : Direct data for the exact compound is limited; methodologies are extrapolated from analogous systems.
  • Interdisciplinary Integration : Combine crystallography, spectroscopy, and DFT to address structural and reactivity questions holistically.

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